(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one
Description
Properties
IUPAC Name |
(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-3-5(9)4-7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIQPGKQSWIYKO-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC(=O)CC2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC(=O)C[C@@H]2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one are currently unknown
Mode of Action
It is synthesized from isosorbide in a three-step sequence. The first reaction step involves a single regioselective ring-opening reaction of isosorbide with Me 3 SiI in the presence of acetone followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide.
Biological Activity
(3aR,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-5-one is a compound of significant interest due to its unique structural properties and potential biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula: C₈H₁₂O₃
- Molecular Weight: 156.18 g/mol
- CAS Number: 2418593-85-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of research include:
-
Antimicrobial Activity
- Several studies have reported that derivatives of tetrahydrocyclopentadioxol compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound may possess similar effects.
-
Anticancer Potential
- Research indicates that compounds containing the dioxolane moiety can induce apoptosis in cancer cell lines. Preliminary studies suggest that this compound may inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
-
Neuroprotective Effects
- Some studies have explored the neuroprotective potential of cyclopentadioxol derivatives. The compound may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Activity
A study conducted on related dioxolane compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL. This indicates that this compound could be a candidate for further antimicrobial research.
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 15 µg/mL | 20 µg/mL |
| Compound B | 25 µg/mL | 30 µg/mL |
| (3aR,6aS)-2 | TBD | TBD |
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations of 50 µM after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways.
| Treatment Concentration | % Cell Viability |
|---|---|
| Control | 100% |
| 25 µM | 80% |
| 50 µM | 50% |
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Mechanism of Action: The compound appears to interact with cellular membranes and proteins involved in signaling pathways.
- Toxicity Profile: Preliminary toxicity assessments indicate a favorable safety profile at lower concentrations.
- Synergistic Effects: Combination studies with existing antibiotics suggest potential synergistic effects that could enhance therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related cyclopenta-fused dioxolane derivatives:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings:
Functional Group Variations :
- The target compound’s ketone at the 5-position contrasts with the 4-ketone in (-)-(3αR,6αR)-3α,6α-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one . This positional difference may influence reactivity, as ketones at distinct ring positions exhibit varying susceptibilities to nucleophilic attack.
- The hydroxyl-containing derivative (C₈H₁₂O₃) is more polar and capable of hydrogen bonding, making it suitable for aqueous-phase reactions, whereas the ketone derivatives are better electrophiles.
Stereochemical and Conformational Effects: The spiro compound (C₁₀H₁₄O₃) introduces a non-planar structure, reducing ring strain but increasing steric hindrance compared to the planar fused-ring system of the target compound. Enantiomeric purity is critical for compounds like (-)-(3αR,6αR)-3α,6α-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, which may serve as chiral auxiliaries .
Synthetic Utility: The target compound’s ketone group enables reductions (e.g., NaBH₄ in methanol) to yield alcohol derivatives, as demonstrated in the synthesis of (3aR,5s,6aS)-5-hydroxyhexahydropentalen-2(1H)-one . Complex derivatives like (3aR,6S,6aS)-6-(6-amino-9H-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl methanol highlight applications in nucleoside analog synthesis, leveraging the core’s stability and stereochemistry.
Biological and Material Applications :
- Hydroxyl and diol derivatives are prevalent in drug intermediates (e.g., biotin ligase inhibitors ), whereas ketones and spiro systems are often used in asymmetric catalysis or materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
